H-D-Thr(bzl)-OH

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex compounds often involves the reaction of multiple reagents under controlled conditions. In the case of the uranium(III) complex U[H(μ-H)Bpz2]3 (THF), the synthesis was achieved by reacting UI3 (THF)4 with three equivalents of KH2Bpz2. This reaction produced a complex where the uranium is coordinated by six nitrogen atoms from the chelating H2Bpz2− ligands and an oxygen atom from the THF ligand. The complex exhibits a slightly distorted trigonal prismatic geometry, with the presence of three-center two-electron BH⋯U bridge bonds, which are indicative of an effective ten-coordinate U(III) center .

Molecular Structure Analysis

The molecular structure of the synthesized uranium(III) complex was determined using single-crystal X-ray diffraction. The complex crystallizes in a monoclinic space group with specific lattice parameters. The arrangement of the ligands around the uranium center forms a trigonal prism, with the THF ligand capping one of the square faces. The structure is further stabilized by three-center two-electron bridge bonds between boron and uranium, which are confirmed by the observation of low-frequency BH stretching bands .

Chemical Reactions Analysis

The uranium(III) complex demonstrates fluxional behavior in solution, indicating that the molecule undergoes rearrangement. Although the exact nature of this rearrangement could not be elucidated, it is nearly halted at -100 °C. Additionally, when the complex is dissolved in toluene and the solvent is removed, a THF-free complex is obtained, which is also fluxional. The activation energy for the equilibration of the BH2 hydrogens in this complex was determined to be 51 kJ mol−1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are often characterized using various spectroscopic techniques. In the case of the uranium(III) complex, infrared spectroscopy was used to confirm the presence of BH⋯U interactions. The fluxional nature of the molecule in solution suggests dynamic behavior, which could affect its reactivity and stability. The activation energy for hydrogen equilibration provides insight into the strength of the BH2 hydrogen bonds within the complex .

Applications De Recherche Scientifique

Molecular Interactions and Bonding

Research on molecules like H-D-Thr(bzl)-OH often focuses on understanding hydrogen bonding and molecular conformations. For instance, Huang et al. (2007) observed OH…N hydrogen-bond scalar coupling in a biologically active natural product, demonstrating the use of NMR experiments to detect intramolecular hydrogen bonds, which is critical for characterizing molecular conformations and studying structure-activity relationships (Huang et al., 2007). This type of research is fundamental for understanding how molecules like H-D-Thr(bzl)-OH interact within larger molecular structures.

Solid-Phase Peptide Synthesis

Muttenthaler et al. (2015) described the use of anhydrous hydrogen fluoride (HF) for cleaving side chain protecting groups in solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a method that is essential for producing peptides for research and pharmaceutical applications. The article provides comprehensive information on the safe handling of HF, the cleavage mechanism, and tips for scavenger selection, highlighting the importance of such techniques in the synthesis of complex peptides (Muttenthaler et al., 2015).

Hydroxyl Radical Studies

The study of hydroxyl radicals is crucial in understanding chemical reactivity, especially in biological systems. Miller and Fry (2004) tested N-[4-(3)H]Benzoylglycylglycylglycine as a probe for detecting hydroxyl radicals, showcasing a method to study polymer scission due to hydroxyl radicals. This research aids in understanding the reactivity of hydroxyl radicals with biological molecules, contributing to a broader comprehension of oxidative stress and its implications (Miller & Fry, 2004).

Propriétés

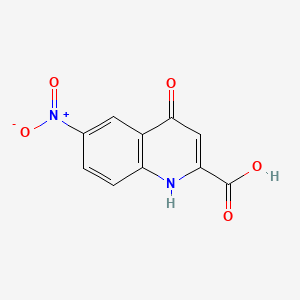

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Thr(bzl)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)

![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)